1-(4-(2-((Bis(4-fluorophenyl)methyl)sulfinyl)ethyl)piperazin-1-yl)-3-phenylpropan-2-ol, commonly referred to as JJC8-088, is a synthetic compound with significant pharmacological interest. It is a dopamine reuptake inhibitor that has been derived from modafinil, a wakefulness-promoting agent. JJC8-088 exhibits a notably higher affinity for the dopamine transporter compared to its precursor, making it a potent candidate for research in psychostimulant applications. The compound's unique structure contributes to its efficacy in modulating dopamine levels in the brain, which is crucial for various neurological functions and disorders.
JJC8-088 is classified under the category of psychoactive substances, specifically as a dopamine reuptake inhibitor. It has been synthesized primarily for research purposes in the context of addiction and neuropharmacology. The compound's molecular formula is , with a molecular weight of approximately 498.6 g/mol. Its synthesis involves multiple steps that create complex molecular structures, highlighting its significance in medicinal chemistry.
The synthesis of JJC8-088 involves several key steps:
The synthetic routes typically utilize various organic solvents and reagents under controlled conditions to optimize yields and purity. Specific reaction conditions include refluxing with potassium carbonate in acetonitrile, followed by oxidation processes using hydrogen peroxide and acetic acid mixtures .
The molecular structure of JJC8-088 can be represented by its IUPAC name and various structural formulas:
The structure features a piperazine ring connected to a sulfinyl group and a phenolic alcohol, which plays a critical role in its biological activity.
JJC8-088 primarily undergoes substitution reactions due to the presence of reactive functional groups:
Common reagents used in these reactions include various organic solvents, acids, and bases, with reaction conditions tailored to ensure desired outcomes .
JJC8-088 exerts its pharmacological effects primarily through the inhibition of dopamine reuptake. By blocking the dopamine transporter, it increases the concentration of dopamine in the synaptic cleft, which enhances dopaminergic signaling. This mechanism is similar to that of cocaine but with potentially different pharmacokinetic properties. Research indicates that JJC8-088 stabilizes the dopamine transporter in an outward-facing open conformation, thus preventing dopamine reabsorption .
JJC8-088 displays several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 498.6 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
Density | Not specified |
These properties are essential for understanding the compound's behavior in biological systems and its potential formulation into pharmaceuticals.
JJC8-088 has shown promise in scientific research, particularly in studies related to addiction treatment. It has been effective in reducing cocaine self-administration in animal models, indicating its potential utility as a therapeutic agent for substance use disorders. Ongoing research aims to explore its efficacy further while optimizing its pharmacokinetic profile .
CAS No.: 2562-38-1
CAS No.: 27661-42-3
CAS No.:
CAS No.: 80751-52-6
CAS No.:
CAS No.: 25291-67-2